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Compound of Interest

Compound Name: TKL-IN-2

Cat. No.: B15615663 Get Quote

An In-Depth Technical Guide to the Discovery and Synthesis of the Tousled-Like Kinase 2

(TLK2) Inhibitor, UNC-CA2-103

Disclaimer: The specific compound "TKL-IN-2" was not found in publicly available scientific

literature. Based on the nomenclature, it is highly probable that "TKL" refers to Tousled-like

Kinase. This guide focuses on UNC-CA2-103, a potent and selective inhibitor of Tousled-like

Kinase 2 (TLK2), which aligns with the likely target of the user's request.

Introduction
Tousled-like kinase 2 (TLK2) is a serine/threonine kinase that plays a crucial role in the

regulation of chromatin assembly, DNA replication, and the DNA damage response.[1] Its

activity is highest during the S-phase of the cell cycle, where it phosphorylates the histone

chaperone ASF1.[1] Given its role in fundamental cellular processes, dysregulation of TLK2

has been implicated in various diseases, including cancer, making it a compelling target for

therapeutic intervention.[2]

The development of potent and selective inhibitors for TLK2 is essential for elucidating its

biological functions and for its validation as a drug target. Early efforts to modulate TLK2

activity were limited to broad-spectrum kinase inhibitors.[1] A focused effort to develop narrow-

spectrum TLK2 inhibitors led to the discovery of the oxindole scaffold as a promising starting

point.[3] Through systematic chemical optimization, guided by quantitative structure-activity

relationship (QSAR) analysis, kinome profiling, and structural biology, a series of potent and

selective TLK2 inhibitors were developed.[3] Among these, UNC-CA2-103 (also referred to as
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compound 128) emerged as a highly potent and selective chemical tool for studying TLK2

biology.[3]

Quantitative Data
The inhibitory activity of UNC-CA2-103 against TLK2 was determined through in vitro kinase

assays. The following table summarizes the key quantitative data for this compound.

Compound
Name

Target Kinase IC50 (nM) Assay Method Reference

UNC-CA2-103 TLK2 18 Kinase-Glo [3][4]

Experimental Protocols
Synthesis of UNC-CA2-103
The synthesis of UNC-CA2-103 and its analogs was achieved through a multi-step synthetic

route starting from substituted oxindoles. The general synthetic scheme is as follows:

General Synthesis of Oxindole Analogs:

A two-step procedure was utilized for the synthesis of many of the oxindole analogs.

Friedel–Crafts Acylation: Unsubstituted oxindole is treated with aluminum (III) chloride and

the corresponding acid chloride in dichloromethane to yield 5-position ketone substituted

products.

Condensation: The ketone products are then treated with the corresponding aldehyde and

piperidine under reflux to afford the final condensation products.

While the specific, detailed synthesis of UNC-CA2-103 (compound 128) is part of a larger

library, the general methods are described in the relevant literature.[1] For the exact step-by-

step protocol, consultation of the supplementary information of the primary publication is

recommended.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)
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The potency of UNC-CA2-103 against TLK2 was determined using the Kinase-Glo®

luminescent kinase assay platform.

Protocol Outline:

Reagent Preparation: Recombinant TLK2 enzyme, substrate (e.g., a generic kinase

substrate), and ATP are prepared in a kinase assay buffer. The test compound, UNC-CA2-

103, is prepared in a series of dilutions.

Kinase Reaction: The TLK2 enzyme is incubated with the various concentrations of UNC-

CA2-103 for a predetermined period at room temperature. The kinase reaction is initiated by

the addition of the substrate and ATP mixture.

Luminescence Detection: After the kinase reaction has proceeded for a set time, the Kinase-

Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures

the amount of remaining ATP through a luciferase-based reaction, producing a luminescent

signal.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The

data is plotted as the percentage of kinase inhibition versus the inhibitor concentration. The

IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then

calculated from the resulting dose-response curve.

Visualizations
TLK2 Signaling Pathway
The following diagram illustrates the central role of TLK2 in the chromatin assembly pathway.
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Caption: TLK2 phosphorylates ASF1 to promote chromatin assembly.

Workflow for the Discovery of UNC-CA2-103
The logical workflow for the identification and characterization of UNC-CA2-103 is depicted

below.
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Caption: Workflow for UNC-CA2-103 discovery and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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